molecular formula C10H9ClN2O2 B12882761 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole

2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole

Cat. No.: B12882761
M. Wt: 224.64 g/mol
InChI Key: LITKGOSWXXBCEK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the oxazole derivative with formaldehyde and ammonia or an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl or alkyl group.

    Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure allows for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl and chloroacetyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzo[d]oxazole: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.

    5-(2-Chloroacetyl)benzo[d]oxazole:

    2-(Aminomethyl)-5-(acetyl)benzo[d]oxazole: Similar structure but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.

Uniqueness

2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-[2-(aminomethyl)-1,3-benzoxazol-5-yl]-2-chloroethanone

InChI

InChI=1S/C10H9ClN2O2/c11-4-8(14)6-1-2-9-7(3-6)13-10(5-12)15-9/h1-3H,4-5,12H2

InChI Key

LITKGOSWXXBCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCl)N=C(O2)CN

Origin of Product

United States

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